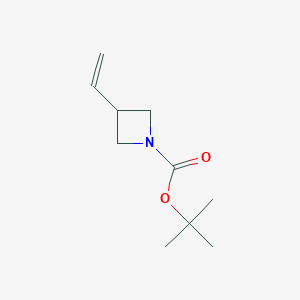

1-(4-氨基-2-甲基苯基)-3-吡咯烷醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

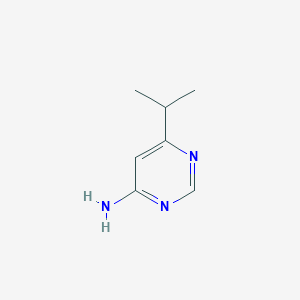

The compound "1-(4-Amino-2-methylphenyl)-3-pyrrolidinol" is not directly mentioned in the provided papers. However, the papers discuss various related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidine derivatives are a class of organic compounds containing a five-membered lactam ring, which are of interest due to their biological activities and potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine is reported, suggesting a method that could potentially be adapted for the synthesis of related compounds . Additionally, the synthesis of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones involves the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes . The synthesis of 3-(1-aminoethyl)pyrrolidines as intermediates for quinolone antibacterials also provides a relevant example of pyrrolidine derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereoisomers. For example, the synthesis of the four stereoisomers of several 3-(1-aminoethyl)pyrrolidines demonstrates the importance of stereochemistry in these compounds . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, highlighting the planar arrangement of the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including transamination and cycloaddition. The reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination . The one-pot preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides is another example of the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents and stereochemistry. The antibacterial activity of some newly synthesized 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones was studied, indicating potential biological applications . The potent cytotoxic activity of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones against cancer cell lines, with weak inhibitory activity toward normal cell lines, also demonstrates the importance of evaluating the biological properties of these compounds .

科学研究应用

合成和聚合物表征

1-(4-氨基-2-甲基苯基)-3-吡咯烷醇衍生物已被用于合成高性能聚合物。例如,含吡啶的芳香二胺单体已成功合成并纳入聚酰亚胺中,展示出显著的性质,如溶解性、热稳定性和机械强度 (Guan et al., 2015)。

抗菌活性

与1-(4-氨基-2-甲基苯基)-3-吡咯烷醇相关的化合物显示出显著的抗菌活性。例如,含有2-氨基-3-甲基吡啶的银络合物对各种细菌和酵母菌白色念珠菌表现出显著的活性 (Abu-Youssef et al., 2010)。

在癌症研究中的细胞毒活性

1-(4-氨基-2-甲基苯基)-3-吡咯烷醇的衍生物,如咖啡酚并[3,4-b]吡咯-4(3H)-酮已被合成并显示出对各种癌细胞系的细胞毒活性,包括肺癌、结肠癌和乳腺癌 (Soman et al., 2011)。

在腐蚀抑制中的应用

研究还探讨了与1-(4-氨基-2-甲基苯基)-3-吡咯烷醇相关的吡啶衍生物在腐蚀抑制中的应用。研究表明这些化合物有效地抑制了在酸性环境中对低碳钢的腐蚀,得到了实验和量子化学分析的支持 (Ansari et al., 2015)。

合成新型席夫碱配体

另一个应用是合成从类似于1-(4-氨基-2-甲基苯基)-3-吡咯烷醇的化合物派生的新型席夫碱配体,如2,6-二氨基吡啶。这些配体在DNA结合性质中显示出潜力,表明它们适用于药物候选 (Kurt et al., 2020)。

属性

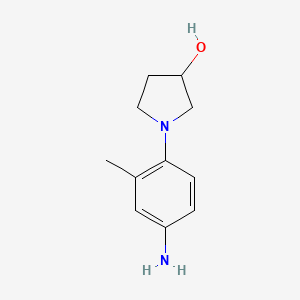

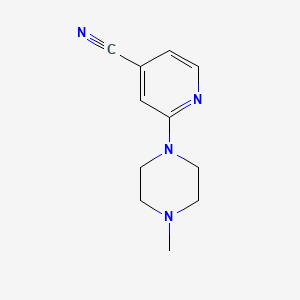

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-9(12)2-3-11(8)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUHYADUGJCIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-methylphenyl)-3-pyrrolidinol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)